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This technical support center provides troubleshooting guides and FAQs for researchers,
scientists, and drug development professionals on how to handle missing data in clinical trial
analysis.

Frequently Asked Questions (FAQSs)

Q1: What are the different types of missing data and
why is the classification important?

A: Understanding the mechanism of missing data is crucial as it determines the potential for
bias and influences the choice of analytical method. There are three main types of missing
data:

» Missing Completely at Random (MCAR): The probability of data being missing is unrelated to
both observed and unobserved values. For example, a lab sample being dropped and
destroyed is typically considered MCAR. While this is the strongest assumption, a complete
case analysis (excluding participants with any missing data) may be unbiased in this
scenario, though it can lead to a loss of statistical power.[1][2][3]

¢ Missing at Random (MAR): The probability of data being missing depends only on the
observed data, not on the unobserved data itself.[2][3] For example, if older patients are
more likely to miss a follow-up visit, and age is recorded for all patients, the data can be
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considered MAR. Modern statistical methods like Multiple Imputation (MI) and Maximum
Likelihood Estimation (MLE) can provide unbiased results under the MAR assumption.[4]

e Missing Not at Random (MNAR): The probability of data being missing is dependent on the
unobserved data itself.[2] For instance, if patients stop attending follow-up visits because
their condition is worsening (and the severity of the condition at that visit is the missing
value), the data is MNAR. This is the most challenging scenario, and standard methods may
produce biased results.[5] Sensitivity analyses are crucial to assess the robustness of the
results under different MNAR assumptions.[6][7]

Q2: Can | just ighore participants with missing data
(Complete Case Analysis)?

A: Complete Case Analysis (CCA), where only subjects with a complete set of outcome data
are included, is a simple approach but is rarely acceptable.[2][4] For CCA to provide an
unbiased assessment, the assumption that the completers are a random sample of the full
study sample (i.e., the data are MCAR) is required.[3] In most clinical trial settings, this
assumption is unlikely to hold.[1] Using CCA when data are MAR or MNAR can lead to biased
estimates of treatment effects and a significant loss of statistical power due to the reduced
sample size.[8][9]

Q3: Is Last Observation Carried Forward (LOCF) a valid
method for imputing missing data?

A: Last Observation Carried Forward (LOCF) is a single imputation method where the last
observed value for a participant is used to fill in all subsequent missing values.[4][6] Despite its
historical use due to simplicity, LOCF is now widely discouraged by regulatory bodies and
statisticians.[4][6] The underlying assumption that a patient's condition remains static after they
drop out of a study is often unrealistic and can lead to biased estimates of the treatment effect.
[6] More sophisticated and valid methods are now readily available and should be preferred.[4]

Q4: What are the recommended methods for handling
missing data in clinical trials?

A: The recommended methods are those that are valid under the more plausible MAR
assumption and allow for an assessment of the uncertainty introduced by the missing data. The
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two main classes of recommended methods are:

o Multiple Imputation (MI): This method involves creating multiple complete datasets by filling
in the missing values with plausible values drawn from a distribution.[10][11] Each of these
datasets is then analyzed using standard statistical methods, and the results are pooled to
provide a single estimate with an appropriate measure of uncertainty.[10][11]

e Maximum Likelihood (ML) Estimation: ML-based methods, such as Mixed Models for
Repeated Measures (MMRM), use all available data from all participants to estimate the
parameters of a model without explicitly imputing the missing values.[3] MMRM is widely
used for analyzing longitudinal continuous outcomes in clinical trials.[12]

Both Ml and MMRM are considered principled approaches to handling missing data under the
MAR assumption.[4]

Troubleshooting Guides

Issue 1: | have missing data in my baseline covariates.
How should | handle this?

Troubleshooting Steps:

o Assess the extent and pattern of missingness: First, quantify the amount of missing data for
each covariate. A systematic review found that the method for handling missing data was
often not explicitly stated in publications.[13]

e Avoid simple approaches in non-randomized studies: In non-randomized studies, methods
like complete case analysis or the missing-indicator method (creating a dummy variable to
indicate missingness) can lead to biased estimates.[1]

o Consider the missing-indicator method in randomized trials: In randomized clinical trials, the
missing-indicator method can be a valid approach for handling missing baseline covariates
as randomization helps to balance the distribution of missingness across treatment groups.

[1]

o Use Multiple Imputation for a robust approach: The recommended method for handling
missing covariate data is Multiple Imputation (MI).[2][13] This involves creating multiple
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imputed datasets where the missing covariate values are filled in based on the relationships
with other observed variables, including the outcome. The analysis is then performed on
each imputed dataset and the results are pooled.

Experimental Protocol: Multiple Imputation for Missing Covariates

o Define the Imputation Model: The imputation model should include all variables from the
analysis model (including the outcome) and any other auxiliary variables that are correlated
with the variable with missing data or are predictive of its missingness.[10]

o Choose the Imputation Method: For continuous covariates that are approximately normally
distributed, predictive mean matching or regression-based imputation can be used. For
categorical covariates, logistic or multinomial logistic regression models are appropriate.

o Generate Imputations: Generate a sufficient number of imputed datasets (e.g., 20-100) to
ensure the stability of the results.

e Analyze Imputed Datasets: Fit the intended analysis model (e.g., a regression model for the
primary outcome) to each of the imputed datasets.

e Pool the Results: Combine the estimates and standard errors from each analysis using
Rubin's rules to obtain the overall treatment effect and its confidence interval.

Issue 2: My primary analysis assumes the data is
Missing at Random (MAR), but | suspect it might be
Missing Not at Random (MNAR). What should | do?

Troubleshooting Steps:

o Acknowledge the untestable nature of the MNAR assumption: It is impossible to definitively
prove whether data are MAR or MNAR from the observed data alone.[5] Therefore, the
primary analysis is often based on the more plausible MAR assumption, with sensitivity
analyses conducted to explore the impact of potential MNAR scenarios.[6]

o Conduct a sensitivity analysis: A sensitivity analysis is mandatory to assess the robustness
of the study conclusions to different assumptions about the missing data mechanism.[14]
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This involves re-analyzing the data under plausible MNAR scenarios and comparing the
results to the primary analysis.

o Choose an appropriate sensitivity analysis method: There are several methods for
conducting sensitivity analyses for MNAR data, including:

o Pattern-Mixture Models: These models stratify the data based on the pattern of
missingness and model the outcome distribution for each pattern separately.[15]

o Selection Models: These models simultaneously model the outcome and the probability of

missingness.

o Reference-Based Imputation: This approach involves imputing the missing data for
participants in the experimental arm based on the data from a reference group, such as
the placebo arm.[16] Common reference-based methods include "jump-to-reference"
(J2R) and "copy reference" (CR).[17][18]

Experimental Protocol: Jump-to-Reference (J2R) Sensitivity Analysis

o Define the Estimand: Clearly define the treatment effect of interest (the estimand) that the
sensitivity analysis will target. This should be the same as the primary analysis.

e Specify the J2R Assumption: The J2R assumption posits that after a participant in the
treatment group discontinues treatment, their outcome trajectory follows that of a similar
participant in the control group.[17][18]

e Implement J2R using Multiple Imputation:

o For participants in the control group with missing data, impute their missing values under
the MAR assumption using data from the control group.

o For participants in the treatment group with missing data, impute their missing values by
assuming their post-dropout trajectory is the same as the control group.[17][18] This is
done by setting their treatment indicator to "control” for the imputation of post-dropout
visits.
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e Analyze and Pool: Analyze each of the imputed datasets and pool the results using Rubin's
rules.

o Compare and Conclude: Compare the results of the J2R sensitivity analysis with the primary
analysis. If the conclusions are consistent, it provides greater confidence in the robustness of
the findings. If the conclusions differ, it highlights the sensitivity of the results to the missing
data assumptions.

Issue 3: How do | choose the right variables for my
multiple imputation model?

Troubleshooting Steps:

« Include all variables from the analysis model: The imputation model must include all
variables that will be in the final analysis model, including the outcome variable.[10] Omitting
variables from the analysis model in the imputation model can lead to biased estimates.[5]

« Include auxiliary variables: Auxiliary variables are variables that are not in the analysis model
but are correlated with the variables with missing data or are predictive of their missingness.
[19][20] Including strong auxiliary variables can improve the accuracy of the imputations and
reduce bias.[20]

o Adopt an inclusive strategy: It is generally better to include more variables in the imputation
model than fewer.[19] However, including too many variables can lead to computational
issues.[21][22]

» Consider data-driven selection methods: If there are a large number of potential auxiliary
variables, data-driven selection strategies can be used. The Least Absolute Shrinkage and
Selection Operator (LASSO) has been shown to be a promising method for selecting
auxiliary variables.[19][20][21]

Data Presentation

The following table presents a hypothetical case study comparing the change from baseline in
a continuous outcome (e.g., a clinical score) at Week 24 for a new treatment versus a placebo.
The analysis was conducted using different methods to handle missing data.
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Table 1: Comparison of Analysis Methods for Handling Missing Data

. LS Mean
Analysis . .
N Difference p-value Assumption
Method
(95% Cl)
Complete Case
_ 320 -4.5(-7.8,-1.2) 0.008 MCAR
Analysis (CCA)
Last Observation
) Strong, often
Carried Forward 400 -3.1(-5.9,-0.3) 0.031 o
unrealistic
(LOCF)
Mixed Model for
Repeated
400 -5.2 (-8.1, -2.3) <0.001 MAR
Measures
(MMRM)
Multiple
] 400 -5.1(-8.0, -2.2) <0.001 MAR
Imputation (MI)
Jump-to-
Reference (J2R)
o 400 -4.8 (-7.9,-1.7) 0.002 MNAR
Sensitivity
Analysis

Mandatory Visualization
Decision Pathway for Handling Missing Data

The following diagram illustrates a typical decision-making process for handling missing data in
a clinical trial, from initial assessment to final analysis and reporting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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